Physical Property Comparison Across the 1-Phenyl-1-alkyne Homologous Series
1‑Phenyl‑1‑hexyne occupies a defined position within the 1‑phenyl‑1‑alkyne series with respect to key handling and separation parameters. Its boiling point (229–232 °C) is 44–47 °C higher than that of 1‑phenyl‑1‑propyne and 15–18 °C higher than 1‑phenyl‑1‑pentyne, while remaining ca. 46 °C below 1‑phenyl‑1‑octyne. Density decreases monotonically with chain length, and the refractive index follows a similar trend . These systematic differences are critical for solvent selection in high‑temperature reactions and for designing distillation‑based purification cascades.
| Evidence Dimension | Boiling point, density, refractive index |
|---|---|
| Target Compound Data | bp 229–232 °C; d 0.90 g mL⁻¹; n₂₀/D 1.5349 |
| Comparator Or Baseline | 1‑Phenyl‑1‑propyne: bp 185 °C, d 0.928, n 1.564; 1‑Phenyl‑1‑butyne: bp 202 °C, d 0.92, n 1.55; 1‑Phenyl‑1‑pentyne: bp 214 °C, d 0.91, n 1.54; 1‑Phenyl‑1‑octyne: bp 278 °C, d 0.90, n 1.515 |
| Quantified Difference | Δbp vs propyne: +44–47 °C; vs octyne: −46 °C; Δdensity vs propyne: −0.03 g mL⁻¹; Δn vs propyne: −0.029 |
| Conditions | Literature values reported at 25 °C and atmospheric pressure unless otherwise noted |
Why This Matters
The hexyl chain provides a boiling point high enough for reactions at elevated temperature yet low enough for convenient distillative work‑up, occupying a practical ‘middle ground’ that shorter- or longer‑chain analogues do not offer.
